2,4-Pyrimidinediamine, 5-[(3,4,5-trimethoxyphenyl)methyl]-, 3-oxide
Overview
Description
“2,4-Pyrimidinediamine, 5-[(3,4,5-trimethoxyphenyl)methyl]-, 3-oxide” is a chemical compound with the molecular formula C14H20N4O4 . It is also known by other names such as “2,4-Diamino-5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidine” and "Trimethoprim" .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrimidine ring which is a heterocyclic aromatic ring system, similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It has a molecular weight of 304.30 g/mol .
Physical and Chemical Properties Analysis
This compound has a molecular weight of 304.30 g/mol . It has 2 hydrogen bond donors and 8 hydrogen bond acceptors . The exact mass and monoisotopic mass are 304.11715500 g/mol . The compound also has a rotatable bond count of 5 .
Scientific Research Applications
Synthesis and Biological Activity
Pyrimidines, including 2,4-Pyrimidinediamine derivatives, play a crucial role in medicinal chemistry due to their broad spectrum of pharmacological activities. Research developments have focused on the synthesis, anti-inflammatory effects, and structure–activity relationships (SARs) of pyrimidine derivatives. These compounds have been found to exhibit potent anti-inflammatory effects by inhibiting the expression and activities of vital inflammatory mediators, suggesting their potential in developing new anti-inflammatory agents with minimal toxicity (Rashid et al., 2021).
Catalysis and Organic Synthesis
The pyranopyrimidine core, related to 2,4-Pyrimidinediamine derivatives, is highlighted for its medicinal and pharmaceutical importance due to its broader synthetic applications and bioavailability. The development of substituted pyranopyrimidines through one-pot multicomponent reactions using diverse hybrid catalysts showcases the versatility of pyrimidine scaffolds in synthesizing bioactive compounds, leading to the development of lead molecules (Parmar et al., 2023).
Optical and Electroluminescent Materials
Quinazolines and pyrimidines, including 2,4-Pyrimidinediamine derivatives, are extensively researched for their application in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems has shown significant value in creating novel optoelectronic materials. This highlights the potential of pyrimidine derivatives in the development of materials for organic light-emitting diodes (OLEDs), including white OLEDs and red phosphorescent OLEDs (Lipunova et al., 2018).
Anti-Alzheimer's Agents
The study of pyrimidine derivatives as anti-Alzheimer's agents emphasizes the SAR-based approach in understanding the pharmacological advancements of pyrimidine moiety. Pyrimidine is considered a promising lead molecule for synthesizing compounds with various substitutions to treat Alzheimer's disease, showcasing its medicinal significance and potential for drug development (Das et al., 2021).
Mechanism of Action
Target of Action
Trimethoprim 3-oxide, also known as 2,4-Pyrimidinediamine, 5-[(3,4,5-trimethoxyphenyl)methyl]-, 3-oxide or 3-NO-Trimethoprim, primarily targets bacterial dihydrofolate reductase (DHFR) . DHFR is a critical enzyme that catalyzes the formation of tetrahydrofolic acid (THF), which is essential for the synthesis of bacterial DNA .
Mode of Action
Trimethoprim 3-oxide inhibits DHFR, thereby preventing the formation of THF . This inhibition disrupts the synthesis of bacterial DNA, leading to the cessation of bacterial growth and survival . The compound’s basicity allows it to exist in different ionization states, which can influence its interaction with bacterial metabolism .
Biochemical Pathways
By inhibiting DHFR, Trimethoprim 3-oxide disrupts the folate pathway, which is essential for the biosynthesis of purines, thymine, glycine, and methionine . This disruption affects nucleotide, sugar, and amino acid metabolism, glycolysis, and the TCA cycle . Off-target effects related to pH have been observed for many amino acids .
Pharmacokinetics
Trimethoprim 3-oxide undergoes oxidative metabolism to form various metabolites . The most abundant metabolites are the demethylated 3’- and 4’- metabolites, accounting for approximately 65% and 25% of the total metabolite formation, respectively . Minor products include N-oxide metabolites (5%) and benzylic metabolites in even smaller quantities
Result of Action
The inhibition of DHFR by Trimethoprim 3-oxide leads to a decrease in the synthesis of bacterial DNA, resulting in the cessation of bacterial growth and survival . This action has a direct effect on the bacterial population, leading to a reduction in the number of bacteria present in the infection site .
Action Environment
The action of Trimethoprim 3-oxide can be influenced by environmental factors such as pH . For instance, due to the basicity of Trimethoprim, its effect on bacterial metabolism can vary depending on whether it exists in different ionization states . At pH 7, more of the drug was recovered compared to pH 5, correlating with classical growth curve measurements .
Properties
IUPAC Name |
3-hydroxy-2-imino-5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidin-4-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O4/c1-20-10-5-8(6-11(21-2)12(10)22-3)4-9-7-17-14(16)18(19)13(9)15/h5-7,16,19H,4,15H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQVPBGLBUGARPD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CC2=C(N(C(=N)N=C2)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30632419 | |
Record name | 6-Amino-2-imino-5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidin-1(2H)-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30632419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27653-67-4 | |
Record name | Trimethoprim 3-oxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027653674 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Amino-2-imino-5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidin-1(2H)-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30632419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TRIMETHOPRIM 3-OXIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NVW7CIX03F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.